molecular formula C7H5FO4S B12052088 2-[(fluorosulfonyl)oxy]-Benzaldehyde

2-[(fluorosulfonyl)oxy]-Benzaldehyde

Cat. No.: B12052088
M. Wt: 204.18 g/mol
InChI Key: SUOCJDDQQKVIKZ-UHFFFAOYSA-N
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Description

2-[(Fluorosulfonyl)oxy]-Benzaldehyde is a synthetic benzaldehyde derivative featuring a fluorosulfonyloxy (-OSO₂F) substituent at the ortho position of the benzaldehyde core. This group is highly electron-withdrawing, significantly altering the compound's electronic and steric properties compared to simpler benzaldehyde derivatives. The fluorosulfonyl moiety enhances the electrophilicity of the aldehyde group, making it reactive in nucleophilic addition and condensation reactions.

Properties

Molecular Formula

C7H5FO4S

Molecular Weight

204.18 g/mol

IUPAC Name

1-fluorosulfonyloxy-2-formylbenzene

InChI

InChI=1S/C7H5FO4S/c8-13(10,11)12-7-4-2-1-3-6(7)5-9/h1-5H

InChI Key

SUOCJDDQQKVIKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)OS(=O)(=O)F

Origin of Product

United States

Preparation Methods

One common method is the reaction of benzaldehyde with fluorosulfonyl chloride (FSO2Cl) in the presence of a base such as pyridine . This reaction proceeds under mild conditions and yields the desired product with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield.

Mechanism of Action

The mechanism of action of 2-[(fluorosulfonyl)oxy]-Benzaldehyde involves its reactivity towards nucleophiles. The fluorosulfonyl group acts as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic residues in target molecules. This property is particularly useful in the design of enzyme inhibitors, where the compound can covalently modify active site residues, leading to enzyme inactivation .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Benzaldehyde Derivatives

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Source
2-[(Fluorosulfonyl)oxy]-Benzaldehyde -OSO₂F (ortho) C₇H₅FO₄S 204.17 High electrophilicity; potential synthetic utility Inferred
3-Benzyloxy-2-fluorobenzaldehyde -OCH₂C₆H₅ (meta), -F (ortho) C₁₄H₁₁FO₂ 230.24 Used in organic synthesis; 97% purity
4-Chloro-2-fluoro-3-methoxybenzaldehyde -Cl (para), -F (ortho), -OCH₃ (meta) C₈H₆ClFO₂ 188.58 Hazards: Skin/eye irritation (H315, H319)
2-Fluoro-5-methoxybenzaldehyde -F (ortho), -OCH₃ (meta) C₈H₇FO₂ 154.14 Used in pharmaceutical intermediates
6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde -OCH₂C₆H₅ (para), -F (ortho), -CH₃ (meta) C₁₅H₁₃FO₂ 244.26 Density: 1.184 g/cm³; Boiling point: 364.9°C
Benzoic acid, 2-[(phenylsulfonyl)oxy] -OSO₂C₆H₅ (ortho) C₁₃H₁₀O₅S 278.28 Sulfonyl ester derivative; no bioactivity data

Electronic and Steric Effects

  • Electron-Withdrawing Groups (EWG): The fluorosulfonyloxy group in 2-[(fluorosulfonyl)oxy]-Benzaldehyde is a stronger EWG than methoxy (-OCH₃) or benzyloxy (-OCH₂C₆H₅) groups found in other derivatives (e.g., 3-Benzyloxy-2-fluorobenzaldehyde ). This increases the aldehyde's electrophilicity, favoring reactions such as aldol condensations or imine formations.
  • Steric Hindrance: Bulky substituents like benzyloxy (e.g., 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde ) reduce reactivity at the ortho position, whereas the fluorosulfonyloxy group, though polar, may impose moderate steric effects.

Physicochemical Properties

  • Polarity and Solubility: The fluorosulfonyloxy group enhances polarity, likely increasing solubility in polar aprotic solvents (e.g., DMSO) compared to non-polar derivatives like 4-chloro-2-fluoro-3-methoxybenzaldehyde .
  • Thermal Stability: Sulfonyl-containing compounds (e.g., Benzoic acid, 2-[(phenylsulfonyl)oxy] ) often exhibit higher thermal stability, suggesting similar behavior for the target compound.

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